molecular formula C7H8N2O2 B067273 3-acetyl-2-amino-1H-pyridin-4-one CAS No. 176238-50-9

3-acetyl-2-amino-1H-pyridin-4-one

Cat. No. B067273
M. Wt: 152.15 g/mol
InChI Key: YNRQVHQKUFZKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-2-amino-1H-pyridin-4-one, also known as 4-Acetamido-2-aminopyridine (4-AA), is a pyridine derivative that has been extensively studied for its potential applications in various fields of research. This molecule has gained significant attention due to its unique chemical structure and remarkable biological properties.

Mechanism Of Action

The mechanism of action of 3-acetyl-2-amino-1H-pyridin-4-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways involved in cell survival and proliferation.

Biochemical And Physiological Effects

Studies have shown that 3-acetyl-2-amino-1H-pyridin-4-one exhibits a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, the prevention of oxidative stress-induced damage, and the modulation of immune system function.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-acetyl-2-amino-1H-pyridin-4-one is its potent antioxidant and anti-inflammatory properties, which make it a valuable tool for studying the mechanisms of oxidative stress and inflammation in various disease models. However, one of the limitations of this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-acetyl-2-amino-1H-pyridin-4-one, including the development of novel synthetic methods, the identification of new biological targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to better understand the safety and toxicity profile of this compound, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 3-acetyl-2-amino-1H-pyridin-4-one can be achieved by different methods, including the reaction of 4-chloro-3-nitropyridine with acetamide, followed by reduction with iron powder and hydrochloric acid. Another method involves the reaction of 4-chloro-3-nitropyridine with acetic anhydride and ammonium acetate, followed by reduction with sodium borohydride.

Scientific Research Applications

3-acetyl-2-amino-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of research, including medicine, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

176238-50-9

Product Name

3-acetyl-2-amino-1H-pyridin-4-one

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-acetyl-2-amino-1H-pyridin-4-one

InChI

InChI=1S/C7H8N2O2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H3,8,9,11)

InChI Key

YNRQVHQKUFZKDH-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(NC=CC1=O)N

Canonical SMILES

CC(=O)C1=C(NC=CC1=O)N

synonyms

4(1H)-Pyridinone, 3-acetyl-2-amino- (9CI)

Origin of Product

United States

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